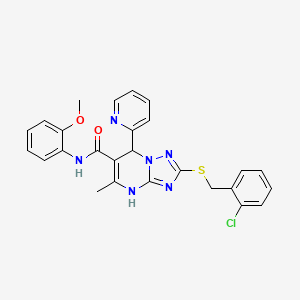
Oprea1_716033
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, a methoxyphenyl group, and a pyridinyl group
科学的研究の応用
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the various substituents. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application and the biological context. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its therapeutic effects.
類似化合物との比較
When compared to other similar compounds, 2-{[(2-CHLOROPHENYL)M
生物活性
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel entity within the triazolopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the context of infectious diseases and cancer therapy. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential and underlying mechanisms.
The structure of the compound features a triazolopyrimidine core substituted with various functional groups that enhance its biological activity. The 2-chlorophenyl and methoxyphenyl groups are significant for their role in modulating the compound's interaction with biological targets. The sulfanyl moiety is also crucial for its activity against various pathogens.
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, as demonstrated in antibacterial screening studies .
Antitrypanosomal Activity
The compound has been evaluated for its antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed an effective concentration (EC50) of 20 nM, indicating potent activity comparable to existing treatments . The introduction of the 2-chlorophenyl group was particularly noted for enhancing this activity.
Anticancer Properties
Triazolopyrimidines have also been investigated for their anticancer potential. The compound's ability to inhibit key enzymes involved in tumor progression, such as acetylcholinesterase (AChE), has been documented . The structural modifications in this compound may contribute to its efficacy against various cancer cell lines.
Study 1: Antitrypanosomal Efficacy
In a study focusing on the optimization of triazolopyrimidine derivatives for treating Chagas disease, the compound demonstrated significant antitrypanosomal efficacy in murine models. It was administered at a dosage of 50 mg/kg, resulting in notable reductions in parasitemia levels compared to control groups .
Study 2: Antimicrobial Screening
Another study assessed the antibacterial properties of similar triazolopyrimidine compounds. The results indicated that compounds with a sulfanyl group exhibited enhanced binding to bovine serum albumin (BSA), which correlates with improved pharmacokinetic profiles and therapeutic effectiveness against bacterial infections .
Data Tables
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-11-5-6-13-21(19)35-2)23(20-12-7-8-14-28-20)33-25(29-16)31-26(32-33)36-15-17-9-3-4-10-18(17)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWJKSAQXYQMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














